Ranatuerin-2La
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GILDSFKGVAKGVAKDLAGKLLDKLKCKITGC |
Origin of Product |
United States |
Discovery, Isolation, and Primary Structural Characterization of Ranatuerin 2la
Historical Context of Ranatuerin-2 (B1576050) Peptide Isolation
The Ranatuerin-2 family of peptides belongs to a larger class of antimicrobial peptides (AMPs) which are key components of the innate immune system of amphibians. imrpress.com These peptides are synthesized in the granular glands of the frog's skin and can be released in response to stress or injury, providing a first line of defense against a wide range of pathogenic microorganisms. nih.gov
The inaugural members of the ranatuerin-2 family were first discovered and identified from the skin secretions of the American bullfrog, Lithobates catesbeianus (formerly Rana catesbeiana). researchgate.netmdpi.comnih.govnih.gov Subsequent research has identified ranatuerin-2 peptides in the skin of numerous frog species across North America and, to a lesser extent, Eurasia. researchgate.netnih.govelkhornsloughctp.org These peptides are part of a complex mixture of bioactive molecules, and their isolation requires sophisticated biochemical techniques. The ranatuerin-2 family is one of several distinct AMP families found in ranid frogs, which also include brevinins, esculentins, and temporins, each characterized by unique structural motifs. researchgate.netnih.gov While peptides within the ranatuerin-2 family exhibit significant sequence variability, they are typically characterized by a conserved C-terminal cyclic domain stabilized by a disulfide bridge. researchgate.netnih.govmdpi.com
Chromatographic Techniques for Ranatuerin-2La Isolation
The purification of Ranatuerin-2La from the complex mixture of peptides present in frog skin secretions is a multi-step process that relies on chromatographic techniques to separate molecules based on their physical and chemical properties, such as size and hydrophobicity. google.comnih.gov The process typically begins with the preparation of a crude skin secretion extract, which is then subjected to sequential chromatographic purification.
Gel filtration chromatography, also known as size-exclusion chromatography, is often employed as an initial fractionation step. nih.govnih.govnih.gov This technique separates molecules based on their hydrodynamic volume. The crude peptide extract is passed through a column packed with a porous gel matrix, such as Sephadex G-25. google.comresearchgate.net Larger molecules are excluded from the pores and elute first, while smaller molecules like Ranatuerin-2La penetrate the pores to varying degrees and have a longer path to travel, thus eluting later. This step effectively separates the peptides from larger proteins and other biomolecules, yielding partially purified fractions. google.com
Following initial fractionation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principal technique used for the high-resolution purification of Ranatuerin-2La. google.comnih.govgoogle.com RP-HPLC separates peptides based on their hydrophobicity. springernature.com The partially purified fractions from gel filtration are loaded onto an RP-HPLC column, which has a non-polar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica). creative-biolabs.comresearchgate.net
A gradient of increasing organic solvent concentration, typically acetonitrile (B52724) in an aqueous acidic mobile phase, is used to elute the bound peptides. springernature.comcreative-biolabs.com Less hydrophobic peptides elute at lower acetonitrile concentrations, while more hydrophobic peptides, like many ranatuerins, require higher concentrations of the organic solvent to be displaced from the column. This method provides excellent resolution, allowing for the isolation of individual peptides, such as Ranatuerin-2La, to a high degree of purity. google.comnih.govcreative-biolabs.com The purified peptide can then be collected for structural analysis.
Primary Sequence Determination of Ranatuerin-2La
Following its isolation from the skin of the Columbia spotted frog, Rana luteiventris, the primary structure of Ranatuerin-2La was determined. nih.govresearchgate.net The primary sequence refers to the linear arrangement of amino acids in the polypeptide chain. Modern methods for sequence determination typically involve automated Edman degradation and/or mass spectrometry (MS/MS) fragmentation analysis. portlandpress.comnih.gov The established amino acid sequence for Ranatuerin-2La is presented in the table below.
| Property | Details |
| Peptide Name | Ranatuerin-2La |
| Source Organism | Rana luteiventris (Columbia spotted frog) |
| Amino Acid Sequence | GILDSFKGVAKGVAKDLAGKLLDKLKCKITGC |
| Reference | kuleuven.be, researchgate.net |
Related Ranatuerin-2 Peptides and Sequence Homology
The Ranatuerin-2 peptide family is noted for its considerable sequence diversity. researchgate.netnih.gov While members share a common ancestral gene, the mature peptide sequences show significant variation through amino acid substitutions and deletions. nih.govresearchgate.net A defining feature of the family is the presence of two conserved cysteine (C) residues near the carboxyl-terminus. These residues form an intramolecular disulfide bond, creating a cyclic heptapeptide (B1575542) or hexapeptide structure known as the "Rana box". researchgate.netmdpi.com This structural motif is common to many, though not all, ranid frog antimicrobial peptides.
The table below compares the primary amino acid sequence of Ranatuerin-2La with several other representative peptides from the Ranatuerin-2 family, illustrating the low degree of sequence conservation outside of the cysteine residues.
| Peptide Name | Source Organism | Amino Acid Sequence | Reference |
| Ranatuerin-2La | Rana luteiventris | GILDSFKGVAKGVAKDLA-GKLLDKLKC KITGC | kuleuven.be, researchgate.net |
| Ranatuerin-2P | Rana pipiens | GLL-SSLKGVAKGVAGDLAS-KLLDSLKC KITGC | nih.gov |
| Ranatuerin-2Ca | Lithobates clamitans | GLFLDTLKGAAKDVAGKLLEGLKC KIAGC KP | uniprot.org, nih.gov |
| Ranatuerin-2PLx | Lithobates palustris | GIMDTVKNAAKNLAGQLLDKLKC KITAC | portlandpress.com, uniprot.org |
| Ranatuerin-2-AW | Amolops wuyiensis | GFMDTAKNVAKNVAATLLDKLKC KITGGC | mdpi.com |
| Note: Hyphens (-) indicate gaps introduced to maximize alignment and highlight homology. Conserved cysteine residues forming the "Rana box" are in bold. |
Molecular Biology and Biosynthesis of Ranatuerin 2la
Gene Cloning and cDNA Precursor Characterization
The genetic blueprint for Ranatuerin-2La is encoded in the frog's DNA and has been elucidated through gene cloning techniques. Specifically, "shotgun" cloning of cDNA libraries derived from the skin secretions of frogs, such as the pickerel frog (Rana palustris), has been a successful strategy. nih.govnih.gov This method involves the amplification of cDNA using primers designed to target conserved regions of related peptide genes. google.comgoogle.com
The resulting full-length cDNA sequence reveals a precursor protein with a distinct architecture. This precursor, often referred to as a prepropeptide, typically consists of several key domains:
A putative signal peptide: This is an N-terminal sequence of approximately 22 amino acids. nih.govnih.gov
An acidic spacer peptide region: This domain follows the signal peptide. nih.govnih.gov
A propeptide convertase processing site: A classic "-KR-" (Lysine-Arginine) motif marks the cleavage site for processing enzymes. nih.govnih.gov
The mature peptide sequence: This is the C-terminal domain that, after processing, becomes the active Ranatuerin-2La peptide. nih.govnih.gov
The alignment of amino acid sequences from various ranatuerin precursors has highlighted these conserved structural characteristics, which are typical for this family of peptides. nih.gov
| Domain | Approximate Length (amino acids) | Key Features |
| Signal Peptide | 22 | N-terminal, hydrophobic |
| Acidic Spacer | Variable | Rich in acidic residues |
| Processing Site | 2 | Typically Lys-Arg (-KR-) |
| Mature Peptide | Variable | C-terminal, becomes the active peptide |
mRNA Expression and Transcriptional Regulation
The expression of the gene encoding Ranatuerin-2La is a regulated process. The mRNA transcripts for ranatuerin peptides are found in the granular glands of the frog's skin. nih.gov Studies on related ranatuerin peptides in tadpoles have shown that the expression of these antimicrobial peptides can be developmentally regulated, with varying levels of expression observed at different life stages. nih.gov While the specific transcriptional factors and regulatory elements controlling Ranatuerin-2La expression are not fully detailed in the available literature, the presence of these peptides in skin secretions points to a defense-related expression pattern, likely induced in response to injury or pathogenic threat.
Post-Translational Modification Pathways
Following the translation of the Ranatuerin-2La mRNA into its precursor protein, a series of post-translational modifications (PTMs) are necessary to produce the final, active peptide. thermofisher.com These modifications are crucial for the structure and function of the peptide. For ranatuerin peptides, a key modification is the formation of a disulfide bridge. nih.gov This covalent linkage occurs between two cysteine residues located in the C-terminal region of the peptide, creating a "Rana box" loop. nih.gov This structural feature is a hallmark of many ranatuerin-2 (B1576050) family members. The process of forming this disulfide bond is an enzymatic one that occurs within the secretory pathway. researchgate.net
Signal Peptide and Pro-peptide Processing Mechanisms
The maturation of Ranatuerin-2La from its precursor form involves precise proteolytic cleavage events. wikipedia.org The N-terminal signal peptide is the first to be removed. wikipedia.org This sequence directs the precursor protein into the endoplasmic reticulum, after which it is cleaved off by a signal peptidase. wikipedia.org
Structural Elucidation and Conformational Analysis of Ranatuerin 2la
Advanced Spectroscopic Methods for Secondary Structure Prediction
Spectroscopic techniques are vital for determining the secondary structure of peptides like Ranatuerin-2La, which can adopt different conformations depending on their environment.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to rapidly assess the secondary structure of proteins and peptides in solution. measurlabs.comnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as the peptide backbone. measurlabs.comnih.gov The resulting spectrum provides a characteristic signature for different secondary structures: alpha-helices, beta-sheets, turns, and random coils. embrapa.br
While specific CD spectral data for Ranatuerin-2La are not widely published, studies on homologous ranatuerin peptides provide significant insight into its likely conformational behavior. For instance, CD analysis of Ranatuerin-1 demonstrated significant alpha-helical character, particularly in a membrane-mimetic solvent like 50% trifluoroethanol (TFE). nih.gov Similarly, studies on other ranatuerin-2 (B1576050) family members show that they are largely unstructured or in a random coil conformation in aqueous solution but fold into a defined alpha-helical structure in the presence of membrane-mimicking environments such as TFE or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov This induced helicity is a hallmark of many membrane-active AMPs. It is therefore predicted that Ranatuerin-2La would exhibit a CD spectrum with minima around 208 and 222 nm in a membrane-like environment, which is characteristic of an alpha-helical conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable)
Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique that can determine the three-dimensional structure of peptides in solution at an atomic level. biorxiv.orguzh.ch Although a detailed NMR structural analysis for Ranatuerin-2La is not available in the public domain, extensive research on the closely related peptide Ranatuerin-2CSa from the frog Rana cascadae serves as an excellent model. nih.gov
The NMR study of Ranatuerin-2CSa revealed that the peptide is unstructured in a simple aqueous solution. nih.gov However, when placed in a membrane-mimetic mixture of TFE and water, it adopts a well-defined conformation. nih.gov The analysis identified a helix-turn-helix structure, demonstrating that the majority of the peptide folds into an alpha-helix, which is crucial for its interaction with bacterial membranes. nih.gov Given the high sequence homology among ranatuerin-2 peptides, it is highly probable that Ranatuerin-2La would adopt a similar unstructured state in water and fold into a distinct alpha-helical structure upon encountering a hydrophobic, membrane-like environment.
Identification and Role of the C-Terminal "Rana Box" Domain
A defining feature of most peptide families from Ranidae frogs, including the ranatuerins, is a conserved C-terminal cyclic motif termed the "Rana box". nih.govmdpi.com
Disulfide Bridge Characterization
The Rana box is formed by two cysteine residues that are linked by a disulfide bridge. mdpi.com This covalent bond creates a cyclic domain at the C-terminus of the peptide. In the ranatuerin-2 family, this structure is highly conserved. mdpi.comresearchgate.net The disulfide bridge provides conformational stability to the C-terminal loop. However, its precise role in biological activity can vary. For some peptides, like Ranatuerin-2PLx, the removal of the Rana box loop leads to a significant reduction in antimicrobial and antiproliferative activities. nih.gov Conversely, for other related peptides, such as Ranatuerin-2-AW, studies have shown that the disulfide bridge and the entire Rana box domain appear to be dispensable for its antibacterial function, suggesting that the N-terminal helical domain is the primary driver of this specific activity. mdpi.comresearchgate.net
Cyclic Hexapeptide/Heptapeptide (B1575542) Motif
The loop created by the disulfide bridge in the ranatuerin-2 family typically contains five intervening amino acid residues, forming a cyclic heptapeptide domain (Cys-(X)5-Cys). mdpi.comresearchgate.net This motif is a common feature among ranatuerin-2 peptides. nih.govresearchgate.net While the amino acid sequence within the loop can vary, the cyclic structure itself is a key identifier for the family. The function of this motif is an area of active research; in some ranatuerins, it is critical for maintaining a potent biological effect, possibly by influencing the peptide's interaction with membranes or its stability against proteases. nih.govmdpi.com
| Structural Feature | Description | Relevance to Ranatuerin-2La |
| Rana Box | A conserved C-terminal cyclic domain. | A defining, expected feature of the complete peptide. |
| Disulfide Bridge | A covalent bond between two cysteine residues (Cys-Cys). | Creates the cyclic structure of the Rana box. |
| Cyclic Motif | Typically a heptapeptide loop (Cys-(X)5-Cys) in the ranatuerin-2 family. mdpi.comresearchgate.net | The expected size of the C-terminal loop in Ranatuerin-2La. |
Table 2: Characteristics of the C-Terminal Rana Box Domain in the Ranatuerin-2 Family.
Amphipathic Alpha-Helical Conformation in Membrane-Mimetic Environments
A key structural characteristic of Ranatuerin-2La and related antimicrobial peptides is their ability to form an amphipathic alpha-helix upon interacting with a membrane. biorxiv.orgmdpi.com An amphipathic helix is a secondary structure where hydrophobic (non-polar) amino acid residues are segregated to one face of the helix, while hydrophilic (polar and charged) residues are positioned on the opposite face.
This segregation of residues is critical to the peptide's mechanism of action. The hydrophobic face can insert into the non-polar lipid core of a bacterial membrane, while the hydrophilic face, which is often positively charged (cationic), interacts with the negatively charged components of the bacterial cell surface and the polar lipid head groups. biorxiv.org This interaction disrupts the membrane's integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death. The known N-terminal sequence of Ranatuerin-2La (GILDSFKGVAKGVAKDLA) contains a mixture of hydrophobic residues (G, I, L, V, A) and polar/charged residues (D, S, F, K), consistent with the formation of such an amphipathic structure. This conformation is readily adopted in membrane-mimetic environments like TFE or lipid micelles, as confirmed by spectroscopic studies on homologous peptides. nih.gov
Structural Comparison with Other Ranatuerin Subfamilies
The Ranatuerin-2 family of peptides exhibits considerable diversity in their primary structures, which in turn influences their physicochemical properties and biological activities. A comparison of Ranatuerin-2La with other members of the ranatuerin-2 subfamily highlights both conserved features and significant variations.
A key conserved feature across many ranatuerin-2 peptides is the C-terminal cyclic domain, or "Rana box," formed by a disulfide bond between two cysteine residues. mdpi.comnih.gov However, the amino acid sequence within and outside of this loop can vary substantially. For example, Ranatuerin-2La, isolated from Rana luteiventris, has a different amino acid sequence compared to Ranatuerin-2CSa from the Cascades frog (Rana cascadae) and Ranatuerin-2Pb from the Northern leopard frog (Lithobates pipiens). bicnirrh.res.innih.govmdpi.com These differences in the primary sequence lead to variations in physicochemical properties such as net charge and hydrophobicity, which are critical determinants of antimicrobial potency and selectivity.
The following table provides a comparison of the primary structures and physicochemical properties of Ranatuerin-2La and other selected ranatuerin-2 peptides.
| Peptide Name | Amino Acid Sequence | Net Charge | Hydrophobicity (H) |
| Ranatuerin-2La | GILDSFKGVAKGVAKDLAGKLLDKLKCKITGC | +5 | 0.453 |
| Ranatuerin-2Lb | GFLSFLKGVAKGVAKDLAGKLLDKLKCKITGC | +4 | 0.589 |
| Ranatuerin-2CSa | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC | +5 | 0.431 |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | +4 | 0.486 |
| Ranatuerin-2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | +3 | 0.412 |
Note: Physicochemical properties are calculated based on the amino acid sequence.
Biological Activities and Mechanistic Insights of Ranatuerin 2la
Broad-Spectrum Antimicrobial Activity
Ranatuerin-2La is part of the ranatuerin family of peptides, which are known for their antimicrobial properties. google.comfrontiersin.org These peptides are a crucial component of the frog's innate immune system, offering protection against a wide array of microorganisms. google.com Ranatuerin-2La exhibits activity against Gram-positive and Gram-negative bacteria, as well as fungi. bicnirrh.res.ingoogle.com
Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis)
Ranatuerin-2La and its related peptides have shown efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). vulcanchem.commdpi.com The emergence of antibiotic-resistant strains like MRSA and Vancomycin-resistant Enterococcus faecalis (VRE) poses a significant global health threat, making the development of new antimicrobial agents crucial. google.comwalshmedicalmedia.com
Studies on ranatuerin-2 (B1576050) peptides demonstrate their ability to inhibit the growth of Staphylococcus aureus. google.com For instance, a related peptide, ranatuerin-2-AW, displayed moderate activity against S. aureus, and a modified version of it showed enhanced efficacy against MRSA. mdpi.comnih.gov Another related peptide, ranatuerin-2Pb, while not active against Enterococcus faecalis, showed activity against MRSA. nih.govnih.gov The antibacterial activity of these peptides is often rapid, with some variants killing bacteria within minutes. mdpi.complos.org
Table 1: Antibacterial Activity of Ranatuerin-2 Family Peptides Against Gram-Positive Bacteria
| Peptide/Analog | Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
| Ranatuerin-2-AW | S. aureus | 32 µM | mdpi.com |
| [Ser23,29]R2AW | MRSA | 256 µM | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | MRSA | Not specified | mdpi.com |
| Ranatuerin-2Pb | MRSA | Not specified | nih.gov |
| Ranatuerin-2Pb | E. faecalis | No inhibition | nih.gov |
Antibacterial Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
The ranatuerin-2 family of peptides, including Ranatuerin-2La, also demonstrates a broad spectrum of activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. google.comnsf.gov This is significant as these bacteria are common causes of infections and are increasingly developing resistance to conventional antibiotics.
Research has shown that peptides from the ranatuerin-2 family can inhibit the growth of E. coli. google.com For example, ranatuerin-2-AW showed moderate antibacterial activity against E. coli with a MIC value of 32 µM. mdpi.comnih.gov Furthermore, a modified version of this peptide demonstrated a rapid killing effect on P. aeruginosa. mdpi.com Another related peptide, ranatuerin-2Pb, also exhibited strong antimicrobial activity against E. coli. nih.gov
Table 2: Antibacterial Activity of Ranatuerin-2 Family Peptides Against Gram-Negative Bacteria
| Peptide/Analog | Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
| Ranatuerin-2-AW | E. coli | 32 µM | mdpi.com |
| Ranatuerin-2Pb | E. coli | Not specified | nih.gov |
| Ranatuerin-2Pb | P. aeruginosa | No inhibition | nih.gov |
Antifungal Activity (e.g., Candida albicans)
In addition to its antibacterial properties, Ranatuerin-2La is also active against the yeast Candida albicans. bicnirrh.res.ingoogle.com C. albicans is an opportunistic pathogen that can cause a range of infections, particularly in immunocompromised individuals.
Peptides belonging to the ranatuerin-2 family have been shown to inhibit the growth of C. albicans. google.com For instance, ranatuerin-2Pb demonstrated antimicrobial activity against this fungus. nih.gov This broad-spectrum activity, encompassing both bacteria and fungi, highlights the therapeutic potential of these peptides.
Anti-Biofilm Formation and Eradication Mechanisms
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. mdpi.comfrontiersin.org The ability to inhibit biofilm formation or eradicate existing biofilms is a crucial attribute for any new antimicrobial agent.
Studies on related ranatuerin peptides have shown promising anti-biofilm activity. For example, ranatuerin-2Pb and its truncated analogue, RPb, demonstrated the ability to both inhibit the formation of and eradicate Staphylococcus aureus biofilms. nih.govnih.govresearchgate.net
Table 3: Anti-Biofilm Activity of Ranatuerin-2Pb and its Analogs Against S. aureus
| Peptide | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimal Biofilm Eradication Concentration (MBEC) | Reference |
| Ranatuerin-2Pb | 8 µM | Not specified | nih.gov |
| RPa | Not specified | Not specified | nih.gov |
| RPb | Not specified | Not specified | nih.gov |
Cellular Mechanisms of Antimicrobial Action
The primary mechanism by which Ranatuerin-2La and other ranatuerin peptides exert their antimicrobial effects is through the disruption of the microbial cell membrane. vulcanchem.com This mechanism is characteristic of many antimicrobial peptides (AMPs). imrpress.com
Membrane Permeabilization and Disruption
Ranatuerin peptides are typically cationic, meaning they have a net positive charge, and amphipathic, possessing both hydrophobic and hydrophilic regions. vulcanchem.com These properties are critical for their interaction with and disruption of microbial membranes. vulcanchem.comimrpress.com
The positively charged nature of the peptide facilitates its initial electrostatic attraction to the negatively charged components of the bacterial cell surface. vulcanchem.com Following this initial binding, the amphipathic structure allows the peptide to insert itself into the lipid bilayer of the cell membrane. vulcanchem.com This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. mdpi.complos.org The resulting permeabilization of the membrane causes leakage of essential intracellular contents and ultimately leads to cell death. vulcanchem.com Studies on related ranatuerin peptides have confirmed this membrane-disrupting mechanism of action. mdpi.comnih.gov For example, a designed analogue of ranatuerin-2-AW was shown to induce membrane permeabilization in S. aureus, E. coli, MRSA, and P. aeruginosa in a concentration-dependent manner. mdpi.com
Intracellular Target Interactions
Antimicrobial peptides (AMPs) like those in the ranatuerin family are known to exert their effects through various mechanisms, which are not limited to mere membrane disruption. mdpi.commdpi.com While the initial interaction is often the electrostatic attraction between the cationic peptide and the negatively charged components of cancer cell membranes, many AMPs can translocate across the membrane to engage with intracellular components. mdpi.comfrontiersin.org These intracellular actions can include interference with metabolic pathways, inhibition of nucleic acid and protein synthesis, and triggering of programmed cell death. mdpi.comjmb.or.kr
For the ranatuerin family, evidence suggests that their anticancer effects involve more than simple membrane lysis. A study on the related peptide, Ranatuerin-2PLx, found that at concentrations that inhibited nearly 100% of cancer cell viability, the release of lactate (B86563) dehydrogenase (LDH)—a marker for membrane rupture—was less than 40%. nih.gov Furthermore, at lower concentrations that were still effective, significant LDH leakage was not observed, indicating that the peptide's primary antiproliferative mechanism is likely through the induction of an intracellular process like apoptosis rather than direct membrane destruction. nih.gov While the precise intracellular binding partners for Ranatuerin-2La have not been definitively identified, the activity of related peptides points towards a mechanism that involves entry into the cell to trigger a programmed death cascade. nih.govimrpress.com
Antiproliferative Activity against Cancer Cells
Beyond its antimicrobial functions, the Ranatuerin-2 peptide family, including Ranatuerin-2La, has demonstrated notable antiproliferative activity against various cancer cells. vulcanchem.com Research on analogous peptides provides significant insight into this potential. The peptide Ranatuerin-2PLx, for instance, exhibits a dose-dependent inhibitory effect on the proliferation of several human cancer cell lines. nih.gov This tumouricidal property is a common feature among many amphibian-derived AMPs, which are considered promising candidates for the development of novel anticancer therapies. jmb.or.krnih.gov
The primary mechanism behind the antiproliferative effects of the ranatuerin-2 family appears to be the induction of apoptosis, or programmed cell death. nih.govvulcanchem.com This process is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. jmb.or.kr
Studies on Ranatuerin-2PLx have provided direct evidence for this apoptotic mechanism. Using Annexin V-FITC/propidium iodide (PI) staining on PC-3 prostate cancer cells, researchers observed key apoptotic events. nih.gov After a 6-hour incubation with the peptide, the exposure of phosphatidylserine (B164497) on the outer cell membrane was visible, which is an early hallmark of apoptosis. nih.gov Following a 24-hour incubation, the majority of cells were stained by both Annexin V-FITC and PI, indicating progression to late-stage apoptosis. nih.gov This confirms that the peptide exerts its anticancer effects by actively triggering the cell's self-destruction pathway. nih.gov
Apoptosis is executed by a family of cysteine proteases known as caspases. rndsystems.com The activation of these enzymes occurs through distinct signaling pathways, which can be initiated by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) signals. rndsystems.comreactome.org Both pathways converge on the activation of "executioner" caspases, such as Caspase-3, which then dismantle the cell. rndsystems.com
The anticancer activity of the ranatuerin-2 family is linked to the activation of these critical enzymes. It has been reported that Ranatuerin-2La appears to induce apoptosis through pathways involving caspase activation. vulcanchem.com More specific evidence comes from research on Ranatuerin-2PLx, where its application to PC-3 cancer cells led to the activation of Caspase-3 at a concentration of 5 µM. nih.gov The activation of this key executioner caspase confirms that the peptide triggers the terminal phase of the apoptotic process. nih.gov
A crucial aspect of any potential anticancer agent is its selectivity for cancer cells over healthy, non-malignant cells. Many AMPs exhibit this selectivity due to differences in membrane composition; cancer cell membranes are typically more negatively charged than those of normal mammalian cells, making them a preferential target for cationic peptides. nih.gov
The peptide Ranatuerin-2PLx has demonstrated this specificity. It effectively inhibited the proliferation of a range of human cancer cell lines with half-maximal inhibitory concentrations (IC50) ranging from 5.79 to 20.19 µM. nih.gov In contrast, its effect on a normal human microvessel endothelial cell line (HMEC-1) was significantly less potent, with an IC50 of 79.50 µM. nih.gov This indicates a degree of selective toxicity towards cancerous cells. The peptide showed its most potent activity against the PC-3 prostate carcinoma cell line. nih.gov
Interactive Data Table: Antiproliferative Activity of Ranatuerin-2PLx
The following table summarizes the IC50 values of Ranatuerin-2PLx against various human cancer cell lines and a normal cell line after a 24-hour incubation period. nih.gov
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Carcinoma | 5.79 |
| H157 | Non-small Cell Lung Cancer | 9.85 |
| MDA-MB-435S | Melanocyte | 11.23 |
| U251MG | Human Glioblastoma Astrocytoma | 16.48 |
| MCF-7 | Human Breast Cancer | 20.19 |
| HMEC-1 | Normal Human Microvessel Endothelial Cell | 79.50 |
Chemical Synthesis and Analog Design of Ranatuerin 2la
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Ranatuerin-2La and its analogs. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.combiotage.com The core advantage of SPPS is that excess reagents and soluble by-products can be removed by simple filtration and washing, streamlining the purification process at each step. bachem.combiotage.com
The synthesis of ranatuerin peptides has been specifically accomplished using automated peptide synthesizers, such as the Applied Biosystems model 432A. google.comgoogle.com The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. google.comgoogle.com In this strategy, the N-terminal amine of the amino acid to be added is protected by an Fmoc group, which is removed with a mild base like piperidine (B6355638) before the next coupling cycle. bachem.com
For the synthesis of ranatuerin analogs, a common choice of resin is the 4-(2,4-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamido-ethyl resin. google.comgoogle.com The activation of Fmoc-protected amino acids, which is necessary for the formation of the peptide bond, is achieved using a combination of reagents. google.comgoogle.com These include O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as a coupling agent, 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions, and diisopropylethylamine (DIPEA) as a base. google.comgoogle.com Following the complete assembly of the peptide chain, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, often using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov
For peptides containing the "Rana box" disulfide bridge, a final oxidation step is required. After cleavage and deprotection, the linear peptide is dissolved in a suitable buffer, often containing a mild oxidizing agent like hydrogen peroxide, to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues. nih.gov The final pure peptide is typically obtained after purification by reverse-phase high-performance liquid chromatography (RP-HPLC). vulcanchem.commdpi.com
De Novo Peptide Synthesis Approaches
De novo peptide design involves the creation of novel peptide sequences that are not found in nature, often using computational and machine learning models. elifesciences.org This approach aims to capture the essential "grammars" or physicochemical patterns of known antimicrobial peptides (AMPs), such as the ranatuerin family, to generate new candidates with potentially superior properties. elifesciences.org
A modern framework for de novo design might involve a deep generative model, such as a Generative Adversarial Network (GAN), trained on a database of known AMP sequences. elifesciences.org This generator can produce a vast library of novel peptide candidates. These candidates are then screened by computational predictors to assess their likely antimicrobial and antiviral activities before committing to chemical synthesis. elifesciences.org While Ranatuerin-2La itself was discovered from a natural source, the principles of de novo design are highly relevant for creating next-generation analogs inspired by its structural template. Once a promising de novo sequence is designed, its actual production relies on the same established SPPS methods described previously. elifesciences.org
Rational Design of Ranatuerin-2La Analogues
Rational design of Ranatuerin-2La analogues involves making specific, targeted modifications to the peptide's primary structure to investigate and enhance its biological functions. These strategies primarily focus on altering key physicochemical properties like cationicity and hydrophobicity, identifying the minimal sequence required for activity, and probing the function of conserved structural motifs like the Rana box.
Modifying the net positive charge (cationicity) and hydrophobicity of ranatuerin peptides is a key strategy for improving their antimicrobial and anticancer activities. vulcanchem.commdpi.com Enhanced cationicity can improve the initial electrostatic attraction of the peptide to negatively charged bacterial membranes, while optimized hydrophobicity facilitates the peptide's insertion into and disruption of the lipid bilayer. vulcanchem.com
Studies on the related peptide ranatuerin-2-AW have demonstrated several effective substitution strategies. mdpi.comnih.gov For instance, replacing acidic (negatively charged) or neutral residues with basic (positively charged) amino acids like lysine (B10760008) significantly enhances cationicity. mdpi.com To modulate hydrophobicity, tryptophan, with its bulky and hydrophobic indole (B1671886) sidechain, has been introduced to favor insertion into lipid membranes. nih.gov
A particularly successful example is the analog [Lys4,19, Leu20]R2AW(1-22)-NH2, where substitutions increased both cationicity and hydrophobicity, resulting in significantly enhanced antibacterial and anticancer activities. mdpi.comnih.govnih.gov
| Parent Peptide | Analog | Modification | Purpose/Effect | Source |
|---|---|---|---|---|
| Ranatuerin-2-AW | [Lys4,19, Leu20]R2AW(1-22)-NH2 | Aspartic acid at position 4 and Leucine at position 19 replaced with Lysine; Lysine at position 20 replaced with Leucine. | Enhance cationicity and hydrophobicity. | mdpi.comnih.gov |
| Ranatuerin-2-AW | [Trp6,10]R2AW(1-22)-NH2 | Alanine residues at positions 6 and 10 replaced with Tryptophan. | Increase hydrophobicity to favor membrane insertion. | nih.gov |
| Ranatuerin-1 Family | Conservative Substitution Analogs | Substitution of an amino acid with another of similar side chain character (e.g., Isoleucine for Leucine; Arginine for Lysine). | Probe residue importance while maintaining general physicochemical properties. | google.com |
Truncation studies involve synthesizing shortened versions of a peptide to identify the minimal active domain and to understand the functional contribution of different regions. google.com Research on ranatuerin-2 (B1576050) peptides has shown that C-terminal amidation can be crucial for preserving activity in truncated fragments, especially those lacking the Rana box. vulcanchem.comnih.gov
For example, studies on ranatuerin-2Pb led to the design of two truncated analogues: RPa, which had two C-terminal residues removed, and RPb, a significantly shorter 18-amino acid fragment with C-terminal amidation. mdpi.comnih.gov The results showed that the amidated and truncated RPb not only retained but, in some cases, exhibited a broader spectrum of antimicrobial activity compared to the full-length peptide, highlighting that the entire sequence is not always necessary for biological function. mdpi.comnih.gov Similarly, a truncated version of ranatuerin-2-AW, R2AW(1-22), was synthesized by removing the C-terminal Rana box. nih.gov
The C-terminal cyclic domain, known as the "Rana box," is a conserved feature in many ranatuerin peptides, formed by a disulfide bridge between two cysteine residues. mdpi.com Its importance, however, appears to be variable depending on the specific peptide and its biological target. nih.govnih.gov
Two primary strategies have been used to investigate its role:
Disulfide Bridge Removal: The cysteine residues are substituted with serine, an amino acid with similar structural properties but unable to form a disulfide bond. This creates a linear version of the peptide. In the case of ranatuerin-2-AW, the resulting [Ser23,29]R2AW analog showed similar antibacterial activity to the natural peptide, suggesting the disulfide bridge itself is dispensable for this function. mdpi.comnih.gov
Domain Deletion: The entire Rana box sequence is removed, as seen in the truncated analogues R2AW(1-22)-NH2 and RPb. nih.govnih.gov Studies on Ranatuerin-2PLx found that deleting the Rana box drastically reduced both antimicrobial and antiproliferative activities, indicating it was essential for its function. nih.gov In contrast, for ranatuerin-2-AW, the amidated truncated peptide R2AW(1-22)-NH2 retained potent antibacterial activity, though its anticancer activity decreased. mdpi.com This suggests that the function of the Rana box is highly context-dependent.
| Parent Peptide | Analog | Modification | Key Finding | Source |
|---|---|---|---|---|
| Ranatuerin-2Pb | RPb (SFLTTVKKLVTNLAAL-NH2) | Truncated (removed 18 C-terminal residues) and amidated. | Showed significant and broad-spectrum antimicrobial activity, demonstrating the full sequence is not required. | mdpi.comnih.gov |
| Ranatuerin-2-AW | [Ser23,29]R2AW | Cysteine residues in Rana box substituted with Serine. | Showed similar antibacterial activity to the native peptide, implying the disulfide bridge is dispensable for this activity. | mdpi.comnih.gov |
| Ranatuerin-2-AW | R2AW(1-22)-NH2 | Rana box domain deleted and C-terminus amidated. | Retained antibacterial activity but had decreased anticancer activity. | mdpi.com |
| Ranatuerin-2PLx | R2PLx-22 | Rana box domain deleted. | Drastically reduced antibacterial and antiproliferative activities. | nih.gov |
Enzymatic Ligation and Chemo-Enzymatic Synthesis
Enzymatic and chemo-enzymatic ligation strategies offer powerful and highly specific methods for joining peptide fragments, cyclizing peptides, and introducing modifications. nih.govuva.nl These techniques use enzymes like sortases or butelase-1, which recognize specific amino acid sequences, cleave a peptide bond, and form a new bond with a nucleophile, such as the N-terminal amine of another peptide. nih.govuva.nl
Butelase-1, for example, is exceptionally efficient at catalyzing head-to-tail peptide cyclization, a key feature of some bioactive peptides. uva.nl Sortase-mediated ligation (SML) uses a bacterial transpeptidase to covalently link two fragments, each containing a part of its recognition motif. nih.gov These methods are advantageous due to their high specificity under mild, aqueous conditions, which avoids the need for complex protecting group strategies. nih.gov
While these enzymatic tools are increasingly used in peptide and protein chemistry, their specific application for the synthesis of Ranatuerin-2La or its direct analogs is not prominently featured in the available scientific literature. The primary method documented for the production of ranatuerin peptides remains chemical solid-phase peptide synthesis.
Structure Activity Relationship Sar Studies of Ranatuerin 2la and Its Analogues
Influence of Primary Sequence on Biological Potency
The primary amino acid sequence of ranatuerin peptides is a fundamental determinant of their biological activity. While the sequences within the ranatuerin-2 (B1576050) family are not perfectly conserved, certain features are common and crucial for their function. nih.gov These peptides are typically cationic and hydrophobic, properties conferred by the specific arrangement of amino acid residues. researchgate.net
Studies on ranatuerin-2 peptides have shown that even minor changes in the primary sequence can significantly impact their potency and spectrum of activity. For instance, ranatuerin-2CHb exhibits broad-spectrum antimicrobial activity, whereas ranatuerin-2ONa is inactive against Staphylococcus aureus but inhibits the growth of Escherichia coli and Candida albicans. nih.gov The primary structures of ranatuerin-2 peptides isolated from Lithobates pipiens, ranatuerin-2P and ranatuerin-2Pa, also show variations that lead to different antimicrobial characteristics. nih.gov
The full sequence of these peptides is generally considered necessary for their complete biological activity. google.com This highlights the importance of the entire peptide chain in adopting the correct conformation for target interaction and subsequent biological effect.
Role of the C-Terminal Cyclic Domain in Activity and Selectivity
A characteristic feature of many ranatuerin-2 peptides is the presence of a C-terminal cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues. nih.govgoogle.com This cyclic structure can be a hexapeptide or a heptapeptide (B1575542). nih.govgoogle.com The role of this domain in the biological activity of ranatuerin-2 peptides has been a subject of investigation, with some seemingly contradictory findings.
Some studies suggest that the disulfide bridge and the Rana box are not essential for antibacterial activity. For example, serine-substitution and cyclic-domain-deletion analogues of ranatuerin-2-AW showed similar antibacterial activity to the native peptide. mdpi.comnih.gov Furthermore, C-terminal amidation can maintain antibacterial activity in truncated peptides that lack the Rana box. vulcanchem.com
Conversely, other research underscores the importance of the C-terminal cyclic domain for both antimicrobial and anticancer activities. In the case of ranatuerin-2PLx, deletion of the 'rana box' in the analogue R2PLx-22 resulted in a significant reduction in its antiproliferative activity against cancer cells. nih.gov Similarly, the reservation of the loop structure was found to be crucial for maintaining the biological activities of ranatuerin-2PLx, with alterations in this domain dramatically reducing its antiproliferative potency. nih.gov The cationicity of the Rana box domain has also been identified as a critical factor for its biological functions. nih.gov
These differing observations may suggest that the importance of the C-terminal cyclic domain could be context-dependent, varying with the specific ranatuerin-2 analogue and the target organism or cell line.
Impact of Alpha-Helical Content and Amphipathicity on Membrane Interaction
Like many antimicrobial peptides, ranatuerins exert their effects primarily by interacting with and disrupting cell membranes. vulcanchem.com Their ability to adopt an amphipathic α-helical structure in a membrane-mimicking environment is crucial for this mechanism. researchgate.netgoogle.com In an aqueous solution, ranatuerin peptides often exist in a random coil conformation. nih.govnih.gov However, upon encountering a membrane environment, they fold into an α-helix, which facilitates their insertion into and disruption of the lipid bilayer. vulcanchem.comnih.gov
The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, allows for favorable interactions with both the lipid core and the charged headgroups of the membrane phospholipids. The cationic residues are believed to form ion channels, destroying the ionic gradient across the cell membrane, while the hydrophobic residues interact with the fatty acyl chains, leading to membrane disruption. google.com
Circular dichroism (CD) spectroscopy studies have confirmed the environment-dependent secondary structure of ranatuerin peptides. For instance, ranatuerin-2PLx shows a significantly higher α-helical content in a 50% trifluoroethanol (TFE) solution, a membrane-mimetic environment, compared to an aqueous solution. nih.gov The α-helical content of ranatuerin-2La is also likely to increase upon interaction with bacterial membranes. vulcanchem.com An increase in the alpha-helical content of the C-terminal region has been shown to result in an increase in activity towards gram-negative bacteria. google.com
Modulating Cationicity and Hydrophobicity for Enhanced Efficacy
Increasing the net positive charge, or cationicity, generally enhances the initial electrostatic attraction between the peptide and the negatively charged bacterial or cancer cell membranes. nih.govmdpi.com This is often achieved by substituting neutral or acidic amino acids with basic residues like lysine (B10760008). mdpi.com
Hydrophobicity also plays a critical role in the peptide's ability to insert into and disrupt the cell membrane. mdpi.com However, an optimal balance is necessary, as excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). researchgate.net
A study on ranatuerin-2-AW demonstrated that a variant with enhanced cationicity and hydrophobicity, [Lys4,19, Leu20]R2AW(1-22)-NH₂, exhibited significantly improved antibacterial and anticancer activities. mdpi.comnih.gov This analogue, with the substitution of an acidic residue with lysine and the introduction of leucine, showed remarkable potency against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
Correlation Between Structural Modifications and Antimicrobial/Anticancer Potencies
Systematic structural modifications of ranatuerin-2 peptides have provided valuable insights into the correlation between their structure and biological potencies. By creating and testing various analogues, researchers can pinpoint the contributions of different structural elements to their antimicrobial and anticancer effects.
The following interactive table summarizes the antimicrobial activity of ranatuerin-2La and some of its analogues against various microorganisms.
| Peptide | Organism | MIC (µM) | Reference |
| Ranatuerin-2La | S. aureus | 11 | google.com |
| Ranatuerin-2La | E. coli | 4 | google.com |
| Ranatuerin-2La | C. albicans | >150 | google.com |
| Ranatuerin-2Lb | S. aureus | 4 | google.com |
| Ranatuerin-2Lb | E. coli | 4 | google.com |
| Ranatuerin-2Lb | C. albicans | 62 | google.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | MRSA | 2 | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | K. pneumoniae | 2 | vulcanchem.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | S. aureus | 2 | vulcanchem.com |
The anticancer activity of ranatuerin peptides has also been shown to be influenced by structural modifications. The following interactive table presents the half-maximal inhibitory concentration (IC50) of ranatuerin-2PLx and its analogues against various human cancer cell lines.
| Peptide | Cell Line | IC50 (µM) | Reference |
| R2PLx | PC-3 (Prostate) | 5.79 | nih.gov |
| R2PLx | HCT116 (Colon) | 10.23 | nih.gov |
| R2PLx | MCF-7 (Breast) | 12.56 | nih.gov |
| R2PLx | U251MG (Glioblastoma) | 20.19 | nih.gov |
| R2PLx | A549 (Lung) | 15.88 | nih.gov |
| R2PLx-22 | PC-3 (Prostate) | >25 | nih.gov |
| S⁻²⁴-R2PLx | PC-3 (Prostate) | >25 | nih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | PC-3 (Prostate) | 3.671 | mdpi.com |
These data clearly demonstrate that modifications such as enhancing cationicity and hydrophobicity, as seen in [Lys4,19, Leu20]R2AW(1-22)-NH₂, can lead to a significant increase in both antimicrobial and anticancer potency. mdpi.com Conversely, alterations that disrupt key structural features, like the deletion of the C-terminal cyclic domain in R2PLx-22, can drastically reduce biological activity. nih.gov
Analytical Methodologies for Ranatuerin 2la Detection and Quantification
Mass Spectrometry (MS) Techniques
Mass spectrometry stands as a cornerstone for the structural elucidation and identification of Ranatuerin-2La. Its high sensitivity and accuracy make it indispensable for peptide analysis.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and powerful tool for determining the molecular mass of peptides like Ranatuerin-2La. belspo.be This soft ionization technique allows for the desorption and ionization of whole peptides with minimal fragmentation, making it ideal for obtaining an accurate molecular weight. belspo.be
In a typical MALDI-TOF analysis, the peptide sample is co-crystallized with a matrix on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and transfer it to the peptide molecules, leading to their ionization. The ionized peptides are then accelerated into a flight tube, and their time-of-flight is measured. This time is directly proportional to the mass-to-charge ratio of the peptide, allowing for precise mass determination. belspo.be This technique is particularly useful for the initial identification of peptides in a purified fraction. researchgate.net
| Parameter | Description | Typical Value/Setting |
| Instrument | MALDI-TOF Mass Spectrometer | Bruker Microflex® or similar |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) | Saturated solution in ACN/TFA |
| Laser Type | Nitrogen laser | 337 nm |
| Mode | Positive ion, linear or reflector | - |
| Mass Range | 500 - 5000 Da | To cover expected peptide mass |
| Calibration | External or internal peptide standards | Bradykinin, Angiotensin, etc. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for both the identification and quantification of Ranatuerin-2La, especially within complex mixtures. mtoz-biolabs.com This method combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. allumiqs.com
The process begins with the separation of peptides in a sample using a liquid chromatography system. mtoz-biolabs.com The eluting peptides are then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. In the first stage of mass spectrometry (MS1), the intact peptide ions are detected. Specific precursor ions, such as that of Ranatuerin-2La, are then selected and fragmented. The resulting fragment ions are analyzed in the second stage of mass spectrometry (MS2), producing a characteristic fragmentation pattern. This pattern can be used to determine the amino acid sequence of the peptide ("de novo" sequencing) or to confirm its identity by matching it to a known sequence database. nih.govresearchgate.net This approach has been successfully used to identify ranatuerin-related peptides in frog skin secretions. nih.govnih.gov
Chromatographic Separation Techniques
Chromatography is fundamental to the isolation and purification of Ranatuerin-2La from its natural sources or from synthetic reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common method for the purification and analytical assessment of Ranatuerin-2La. google.comrenyi.hu This technique separates molecules based on their hydrophobicity. renyi.hu
In RP-HPLC, the peptide is applied to a column containing a non-polar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used for elution. By gradually increasing the concentration of the organic solvent, peptides are eluted from the column in order of increasing hydrophobicity. renyi.hu The purity of the synthesized Ranatuerin-2Pb, a related peptide, was confirmed to be over 95% using RP-HPLC. nih.gov The purification of Ranatuerin-2La has been documented using a semipreparative Vydac C-18 column. google.com
| Parameter | Description | Typical Condition |
| System | HPLC with UV Detector | Agilent, Waters, or similar |
| Column | Reversed-Phase C18 | e.g., Vydac C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water | - |
| Mobile Phase B | 0.1% TFA in Acetonitrile | - |
| Gradient | Linear gradient of Mobile Phase B | e.g., 0-60% B over 60 min |
| Flow Rate | Analytical or Preparative | 1 mL/min (analytical) |
| Detection | UV Absorbance | 214 nm and 280 nm |
Spectrophotometric Assays for Concentration Determination
Simple and rapid spectrophotometric assays are often employed to determine the total peptide or protein concentration in a sample.
These methods rely on measuring the absorbance of light by the sample at a specific wavelength. For peptides containing aromatic amino acids such as tyrosine and tryptophan, direct absorbance measurement at 280 nm can be used for a rough estimation of concentration. frontiersin.org
More commonly, colorimetric assays like the Bradford protein assay are used. This method involves the addition of a Coomassie dye to the peptide solution. The binding of the dye to the peptide, primarily to basic and aromatic amino acid residues, causes a shift in the dye's maximum absorbance from 465 nm to 595 nm. researchgate.netscispace.com The absorbance at 595 nm is measured and compared to a standard curve generated with a known protein, such as Bovine Serum Albumin (BSA), to determine the concentration of the peptide in the sample. scispace.com
Proteomic Approaches for Peptide Identification in Complex Mixtures
The identification of Ranatuerin-2La from its natural source, the skin secretions of frogs, requires a comprehensive proteomic approach. nih.gov This strategy is designed to analyze the entire peptide and protein content (the "peptidome" or "proteome") of a biological sample.
A typical workflow involves the initial separation of the complex mixture of proteins and peptides by techniques such as gel permeation chromatography or polyacrylamide gel electrophoresis (SDS-PAGE). nih.govresearchgate.netgoogle.com Following this initial separation, protein bands may be excised from the gel and subjected to enzymatic digestion, commonly with trypsin, to generate smaller peptide fragments. allumiqs.comresearchgate.net
This complex mixture of peptides is then analyzed by LC-MS/MS. nih.govresearchgate.net The data acquired is used to search protein and peptide databases to identify known peptides or to perform "de novo" sequencing to characterize novel ones. nih.govresearchgate.net This powerful combination of separation and analysis has been instrumental in the discovery and characterization of numerous antimicrobial peptides, including members of the ranatuerin family, from amphibian skin secretions. nih.govnih.gov
Pharmacological Investigations and in Vivo Models for Ranatuerin 2la
In Vitro Pharmacological Profiling (Excluding Cytotoxicity and Hemolysis Values)
The in vitro pharmacological assessment of an antimicrobial peptide is fundamental to understanding its mechanism of action and spectrum of activity. Key investigations include determining the rate at which the peptide kills microbial cells and its ability to disrupt microbial membranes.
Time-Kill Kinetics Studies
Time-kill kinetics assays are performed to determine the concentration- and time-dependent bactericidal or fungicidal activity of an antimicrobial agent. These studies provide valuable insights into the rapid action typical of many antimicrobial peptides.
Despite the general characterization of the ranatuerin family of peptides as having antimicrobial activities, detailed experimental data from time-kill kinetics studies specifically for Ranatuerin-2La are not available in the reviewed scientific literature. Such studies would typically involve exposing bacterial cultures to various concentrations of the peptide and measuring the reduction in viable cell counts over several hours.
Membrane Permeabilization Assays
The primary mechanism of action for many antimicrobial peptides, including those in the ranatuerin family, involves the disruption and permeabilization of microbial cell membranes. imrpress.comgoogle.com This activity can be quantified through various assays, such as those employing fluorescent dyes that signal membrane integrity loss.
Specific experimental data from membrane permeabilization assays for Ranatuerin-2La have not been detailed in the available scientific literature. These assays would be crucial to confirm its membrane-disrupting capabilities and to characterize the extent and rate of permeabilization.
In Vivo Efficacy Studies in Non-Human Organism Models
To assess the therapeutic potential of an antimicrobial peptide in a complex biological environment, its efficacy must be tested in living organisms. Non-human organism models provide a critical step in preclinical evaluation.
Insect Models (e.g., Galleria mellonella larvae infection models)
The Galleria mellonella (greater wax moth) larva is a widely used insect model for studying microbial infections and the in vivo efficacy of antimicrobial agents. Its immune system shares structural and functional similarities with the innate immune system of vertebrates.
A review of the scientific literature did not yield any studies that have specifically investigated the in vivo efficacy of Ranatuerin-2La using a Galleria mellonella infection model. Such an investigation would be valuable for determining its ability to control infections in a live host.
Other Relevant Animal Models of Infection or Disease (if applicable)
Beyond insect models, other animal models are used to evaluate the efficacy of antimicrobial peptides in scenarios that more closely mimic human diseases.
There are no published studies available in the scientific literature that report on the in vivo efficacy of Ranatuerin-2La in other relevant animal models of infection or disease.
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a peptide is essential for its development as a therapeutic agent. These studies assess the absorption, distribution, metabolism, and excretion of the compound, as well as its dose-response relationship.
Ecological and Evolutionary Biology of Ranatuerin 2 Peptides
Natural Occurrence and Distribution in Rana Species
The ranatuerin-2 (B1576050) family of peptides was first identified in the North American bullfrog, Lithobates catesbeianus (formerly Rana catesbeiana). harvard.edu Since this initial discovery, numerous orthologs and paralogs have been isolated from the skin secretions of a wide range of ranid frogs, primarily from North America, but also from Eurasian species. elkhornsloughctp.orgoup.comcore.ac.ukoregonstate.edu The distribution of these peptides is highly species-specific, with each species often producing a unique cocktail of ranatuerin-2 variants. harvard.edu
Ranatuerin-2La, the focus of this article, was originally isolated from the skin of the Columbia spotted frog, Rana luteiventris. harvard.edu The presence and specific sequences of ranatuerin-2 peptides have proven to be valuable molecular markers for taxonomic classification and phylogenetic analysis among ranid frogs. harvard.eduoup.com For instance, the peptides are widespread in the Amerana species group of western North American frogs. elkhornsloughctp.org The distribution of ranatuerin-2 peptides is not uniform; they are found in most New World Rana species, but their occurrence in Eurasian frogs is more limited. oup.comoregonstate.edu
The table below details the natural occurrence of Ranatuerin-2La and other selected Ranatuerin-2 peptides in various frog species.
Table 1: Natural Occurrence of Selected Ranatuerin-2 Peptides
| Peptide Name | Source Organism | Common Name |
|---|---|---|
| Ranatuerin-2La | Rana luteiventris (Lithobates luteiventris) | Columbia Spotted Frog |
| Ranatuerin-2Lb | Rana luteiventris (Lithobates luteiventris) | Columbia Spotted Frog |
| Ranatuerin-2Pa | Rana pipiens (Lithobates pipiens) | Northern Leopard Frog |
| Ranatuerin-2Pb | Rana pipiens (Lithobates pipiens) | Northern Leopard Frog |
| Ranatuerin-2CSa | Rana cascadae (Lithobates cascadae) | Cascades Frog |
| Ranatuerin-2B | Rana berlandieri (Lithobates berlandieri) | Rio Grande Leopard Frog |
| Ranatuerin-2 | Rana catesbeiana (Lithobates catesbeianus) | American Bullfrog |
| Ranatuerin-2-AW | Amolops wuyiensis | Wuyi Torrent Frog |
| Ranatuerin-2PLx | Rana pipiens (Lithobates pipiens) | Northern Leopard Frog |
| Ranatuerin-2Oa | Odorrana versabilis | Chinese Bamboo Leaf Odorous Frog |
| Ranatuerin-2VEa | Odorrana versabilis | Chinese Bamboo Leaf Odorous Frog |
Note: The classification of many North American frogs formerly in the genus Rana has been revised, with many now placed in the genus Lithobates. The original and revised names are provided for clarity.
Role of Ranatuerin-2La in Amphibian Innate Immunity
Ranatuerin-2La, like other members of its family, is a key effector molecule in the innate immune system of its host organism. These peptides provide a rapid and non-specific defense against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. harvard.eduoup.com This broad-spectrum activity is crucial for protecting the permeable skin of amphibians from invasion by environmental pathogens. mdpi.com
The primary mechanism of action for ranatuerin-2 peptides involves the disruption of microbial cell membranes. These peptides are typically cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. This structure allows them to preferentially interact with and insert into the negatively charged phospholipid membranes of bacteria, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. Some ranatuerin-2 peptides have also demonstrated potent activity against the chytrid fungus Batrachochytrium dendrobatidis (Bd), a pathogen responsible for devastating amphibian population declines worldwide. frontiersin.org
Structurally, ranatuerin-2 peptides are characterized by an N-terminal α-helical domain and a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. springernature.commdpi.com This cyclic structure is often referred to as the "Rana box". While the N-terminal helix is crucial for membrane interaction, the precise function of the Rana box is still under investigation, though it appears to be important for maintaining the full spectrum of biological activity in some peptides. mdpi.comnih.gov The ability to rapidly kill a wide array of microbes via membrane disruption makes peptides like Ranatuerin-2La a vital component of the frog's defense against infection.
Phylogenetic Analysis of Ranatuerin-2 Loci
The genes encoding ranatuerin-2 peptides have been a subject of significant interest for understanding the evolutionary relationships among frogs. The high degree of sequence variation in the mature peptide region, contrasted with the conserved signal peptide and acidic propiece regions of the precursor protein, makes them excellent markers for phylogenetic studies. elkhornsloughctp.orgspringernature.com
Cladistic analyses based on the amino acid sequences of ranatuerin-2 peptides have been used to construct phylogenetic trees that show a high degree of consistency with trees generated from mitochondrial DNA data. elkhornsloughctp.orgcore.ac.uk For example, analysis of ranatuerin-2 sequences from the Amerana species group supported the division of these frogs into distinct clades, clarifying taxonomic relationships that were previously ambiguous. elkhornsloughctp.org Similarly, such analyses support the division of New World ranids into the genera Lithobates and Rana. core.ac.ukresearchgate.net
Molecular studies have revealed that the diversity of ranatuerin-2 peptides is not only due to allelic variation at a single gene locus but also to the presence of multiple, paralogous gene loci. nih.gov For instance, in leopard frogs, two distinct loci, Ranatuerin2 and Ranatuerin2b, have been identified. nih.gov The existence of these duplicated genes provides a mechanism for the evolution of new peptide functions, as one copy can maintain the original function while the other is free to accumulate mutations and potentially adapt to new selective pressures. The study of these gene loci has shown that the ranatuerin gene family arose in a common ancestor of the Hylidae and Ranidae families and has since diversified through numerous gene duplication events. oup.comoup.com
Future Directions and Research Challenges for Ranatuerin 2la
Advanced Structural Biology for High-Resolution Models
A fundamental aspect of understanding and optimizing the function of Ranatuerin-2La lies in obtaining high-resolution three-dimensional structures. While general structural features of ranatuerin peptides, such as an N-terminal α-helical domain and a C-terminal cyclic "Rana box" domain, are known, detailed atomic-level models of Ranatuerin-2La are lacking. nih.govmdpi.com
Techniques like X-ray crystallography and high-field Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for this purpose. elifesciences.orgnih.gov However, the amphipathic and flexible nature of peptides like Ranatuerin-2La can make crystallization for X-ray diffraction challenging. elifesciences.org Solution NMR studies in membrane-mimetic environments, such as micelles or bicelles, can provide valuable insights into the peptide's conformation when interacting with its primary target, the cell membrane. nih.gov
Integrative structural biology approaches, which combine data from various biophysical techniques like cryo-electron microscopy (cryo-EM), small-angle X-ray scattering (SAXS), and cross-linking mass spectrometry (XL-MS), can help in building more accurate models of Ranatuerin-2La's interactions with membranes and other potential molecular partners. d-nb.info These high-resolution models are indispensable for structure-based drug design, enabling the rational design of analogs with improved activity and specificity. uq.edu.au
Design of Peptidomimetics and Non-Peptidic Analogues
While potent, natural peptides like Ranatuerin-2La often suffer from poor bioavailability and susceptibility to proteolysis, limiting their clinical utility. mdpi.com Peptidomimetics, which are molecules that mimic the essential structural features of a peptide, offer a promising strategy to overcome these limitations. upc.edu The design of peptidomimetics can involve several approaches:
Backbone Modifications: Introducing non-natural amino acids, such as D-amino acids, can confer resistance to proteases that typically recognize L-amino acids. csic.es
Cyclization: Constraining the peptide's conformation through cyclization, either by head-to-tail linkage or through side-chain bridges, can enhance stability and receptor-binding affinity. upc.edumdpi.com
Non-Peptidic Scaffolds: A more advanced approach involves replacing the peptide backbone entirely with a non-peptidic scaffold, while retaining the key side-chain functionalities responsible for biological activity. drugdesign.org
Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the Ranatuerin-2La sequence—for instance, through residue substitution, truncation, and altering cationicity and hydrophobicity—researchers can identify the minimal active sequence and key residues for its function. vulcanchem.comnih.gov For example, studies on the related peptide Ranatuerin-2Pb have shown that truncated analogs can retain broad-spectrum antimicrobial activity with reduced hemolytic effects. mdpi.comnih.gov This information provides a blueprint for designing more drug-like peptidomimetics. mdpi.com
Elucidation of Novel Biological Targets and Signaling Pathways
The primary mechanism of action for many antimicrobial peptides, including ranatuerins, is believed to be the disruption of microbial cell membranes. nih.govmdpi.com However, the full spectrum of their biological interactions is likely more complex. Research indicates that some AMPs can translocate across the cell membrane and interact with intracellular targets, modulating various cellular processes. nih.gov
Future research should focus on identifying the specific molecular targets of Ranatuerin-2La beyond the cell membrane. This can be achieved through techniques like affinity purification coupled with mass spectrometry to pull down interacting proteins. researchgate.net Furthermore, network pharmacology and systems biology approaches can help in predicting and validating the signaling pathways affected by Ranatuerin-2La. nih.gov
For instance, the anticancer activity of Ranatuerin-2La has been linked to the induction of apoptosis via caspase activation. vulcanchem.comnih.gov A deeper investigation into the specific apoptotic pathways and other signaling cascades, such as the Notch or HIF-1 signaling pathways, could reveal novel therapeutic targets and provide a more comprehensive understanding of its anticancer mechanism. nih.gov
Strategies for Overcoming Proteolytic Degradation In Vivo
A major hurdle for the systemic application of therapeutic peptides is their rapid degradation by proteases in the body. plos.org Several strategies can be employed to enhance the in vivo stability of Ranatuerin-2La:
Chemical Modifications: As mentioned in the context of peptidomimetics, the incorporation of D-amino acids or other non-natural amino acids can make the peptide unrecognizable to proteases. csic.esmdpi.com N-terminal acetylation and C-terminal amidation are common modifications that can also protect against exopeptidases. nih.gov
Conjugation to Polymers: Attaching macromolecules like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can shield the peptide from proteolytic enzymes and reduce renal clearance, thereby extending its plasma half-life. nih.gov
Sequence Modification: If specific protease cleavage sites within the Ranatuerin-2La sequence are identified, these can be altered through amino acid substitution without compromising biological activity. diva-portal.org For example, research on other peptides has shown that replacing cleavage sites for enzymes like trypsin can significantly increase stability. mdpi.com
It is important to note that the stability of peptides can differ significantly between in vitro assays using plasma or serum and the in vivo environment, highlighting the need for careful evaluation of these strategies in relevant animal models. plos.org
Development of Delivery Systems for Enhanced Bioavailability
Even with enhanced stability, the effective delivery of Ranatuerin-2La to its target site remains a challenge, particularly for oral administration. drug-dev.com Advanced drug delivery systems (DDS) are being explored to protect peptides from the harsh environment of the gastrointestinal tract and improve their absorption. nih.gov
Nanoencapsulation technologies are at the forefront of this research. mdpi.com Various nanocarriers have shown promise for peptide delivery, including:
| Nanocarrier Type | Description | Potential Advantages for Ranatuerin-2La |
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating cellular uptake. researchgate.net |
| Niosomes | Vesicles formed from non-ionic surfactants. | Offer improved stability compared to liposomes and can enhance the bioavailability of encapsulated drugs. researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Provide controlled release and can protect peptides from enzymatic degradation. researchgate.net |
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers like PLGA. | Can be engineered for targeted delivery and sustained release of the peptide. mdpi.com |
| Chitosan Nanoparticles | Nanoparticles made from the natural polysaccharide chitosan. | Chitosan itself has antimicrobial properties and its positive charge can facilitate interaction with and permeation through mucosal barriers. mdpi.com |
These delivery systems can protect Ranatuerin-2La from chemical and enzymatic degradation, control its release, and potentially target it to specific tissues or sites of infection, thereby enhancing its bioavailability and therapeutic efficacy. mdpi.comuclouvain.be
Exploration of Synergistic Effects with Other Bioactive Compounds
The combination of AMPs with conventional antibiotics or other bioactive compounds is an emerging strategy to combat drug-resistant pathogens and enhance therapeutic outcomes. frontiersin.org Synergistic interactions can lead to increased efficacy at lower, less toxic concentrations of each agent. nih.gov
Future studies should investigate the potential synergistic effects of Ranatuerin-2La with a variety of compounds:
Conventional Antibiotics: Ranatuerin-2La could act as a "permeabilizer," disrupting the bacterial membrane and allowing antibiotics that target intracellular components to enter the cell more easily. frontiersin.org Checkerboard assays can be used to quantify the fractional inhibitory concentration index (FICI) and determine if the interaction is synergistic, additive, or antagonistic. nih.gov
Other Antimicrobial Peptides: Some AMPs are known to act synergistically with each other, potentially through different but complementary mechanisms of action. nih.gov
Anticancer Drugs: In a cancer therapy context, Ranatuerin-2La could be combined with traditional chemotherapeutic agents to potentially lower the required dose and reduce side effects. preprints.org
Understanding the structural basis of these synergistic interactions, for example through NMR studies of peptide combinations, can provide valuable insights for designing more effective combination therapies. nih.govnih.gov
Conclusion
Synthesis of Current Knowledge on Ranatuerin-2La
Ranatuerin-2La, sourced from the spotted frog (Rana luteiventris), is a 32-amino-acid-long peptide. Like other members of the ranatuerin-2 (B1576050) family, it is characterized by a C-terminal cyclic domain, often referred to as a "Rana box," formed by a disulfide bridge between two cysteine residues. mdpi.comqub.ac.uk While the primary structures of ranatuerin-2 peptides can show variability, the presence of this cyclic domain is a conserved feature. mdpi.comnih.gov
The biological activity of ranatuerins is primarily antimicrobial, with demonstrated effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies on related ranatuerin-2 peptides have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com Some ranatuerin-2 peptides have also exhibited efficacy against antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com
The mechanism of action for ranatuerin-2 peptides is believed to involve the disruption of microbial cell membranes. mdpi.comfrontiersin.org Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial membranes, leading to permeabilization and cell death. nih.govfrontiersin.org Beyond their antimicrobial properties, some ranatuerin-2 family members have demonstrated anti-inflammatory and even anticancer activities, inhibiting the proliferation of various tumor cell lines. nih.govnih.gov
Significance of Ranatuerin-2La in Antimicrobial Peptide Research and Beyond
The study of Ranatuerin-2La and its analogues holds considerable significance for several reasons. Firstly, the rise of multidrug-resistant pathogens presents a severe global health challenge, and AMPs like ranatuerin-2 peptides are considered promising candidates for the development of new antibiotics. qub.ac.uknih.gov Their unique mechanism of action, which targets the fundamental structure of bacterial membranes, may be less prone to the development of resistance compared to conventional antibiotics. frontiersin.org
Secondly, research into the structure-activity relationship of ranatuerin-2 peptides is advancing our understanding of how these molecules function. Studies involving the truncation or modification of the "Rana box" have yielded mixed results regarding its importance for antimicrobial activity, suggesting that the N-terminal α-helical domain also plays a crucial role. mdpi.commdpi.com This line of inquiry is essential for the rational design of synthetic peptide analogues with enhanced potency and selectivity. nih.gov
Furthermore, the multifunctional nature of some ranatuerin-2 peptides, including potential anticancer and immunomodulatory effects, broadens their therapeutic potential. nih.govnih.gov The ability of these peptides to selectively target and disrupt cancer cell membranes or modulate inflammatory responses opens up new avenues for drug discovery beyond infectious diseases. nih.govnih.gov
Outlook for Academic and Translational Research Applications
The future of Ranatuerin-2La research is promising, with potential applications spanning from fundamental science to clinical practice. In the academic realm, further investigation is needed to fully elucidate the precise role of the "Rana box" and other structural motifs in determining the bioactivity and target specificity of these peptides. mdpi.com Advanced structural biology techniques could provide deeper insights into their interactions with microbial and cancer cell membranes.
From a translational perspective, the development of Ranatuerin-2La-based therapeutics faces several hurdles, including their susceptibility to proteolytic degradation and potential for toxicity. nih.gov Future research will likely focus on peptide engineering to improve stability and reduce off-target effects. The design of synthetic analogues with optimized properties is a key area of investigation. mdpi.comnih.gov Moreover, exploring synergistic combinations of ranatuerin-2 peptides with existing antibiotics could offer a strategy to combat resistant infections.
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize Ranatuerin-2LA research questions?
- Methodological Answer :
- Feasible : Pilot studies to confirm resource availability (e.g., peptide synthesis scalability).
- Novel : Literature mining via tools like SciFinder to identify underexplored targets (e.g., GPCRs vs. ion channels).
- Ethical : Preclinical toxicity data to justify in vivo models.
- Relevant : Align with funding priorities (e.g., antimicrobial resistance for peptide therapeutics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
